9-Xylosyladenine
Description
Overview of 9-Xylosyladenine as a Unique Nucleoside Analog in Biological Systems
This compound, scientifically known as 9-(β-D-Xylofuranosyl)adenine, is a purine (B94841) nucleoside analog that has been a subject of interest in biochemical and pharmacological research. researchgate.net Structurally, it consists of an adenine (B156593) base linked to a xylofuranose (B8766934) sugar moiety via a β-N(9)-glycosidic bond. researchgate.net This configuration distinguishes it from the naturally occurring nucleoside adenosine (B11128), which contains a ribose sugar. This subtle yet significant structural alteration, specifically the epimerization at the 3'-position of the sugar, is crucial to its biological activity. nih.gov
As a nucleoside analog, this compound can mimic natural nucleosides and interact with various enzymes and cellular pathways. researchgate.net Its primary mechanism of action involves its intracellular phosphorylation to this compound 5'-triphosphate (xylo-ATP). This metabolite then acts as a competitive inhibitor of enzymes involved in nucleic acid synthesis. Specifically, xylo-ATP has been shown to be a potent inhibitor of DNA-dependent RNA polymerases I and II, thereby disrupting the transcription of genetic information. This interference with fundamental cellular processes underpins its observed biological effects, including its cytostatic and antiviral properties. nih.gov
Historical Context of its Initial Investigations and Early Discoveries
The exploration of xylofuranosyl nucleosides, including this compound, was part of a broader scientific effort to synthesize and evaluate nucleoside analogs for their potential therapeutic activities. A comprehensive study published in 1986 by Gosselin and colleagues detailed the systematic synthesis and biological evaluation of a series of α- and β-D-xylofuranosyl nucleosides. nih.gov In this work, the β-anomer of this compound was prepared through the glycosylation of purine aglycons with peracylated 1-O-acetyl-α-D-xylofuranoses, followed by the removal of blocking groups. nih.gov
This 1986 study also provided some of the initial insights into the biological activity of this compound. The compound was tested against a variety of RNA and DNA viruses and was also evaluated for its ability to inhibit cell growth and the synthesis of macromolecules. nih.gov The results from this early work demonstrated that 9-(beta-D-xylofuranosyl)adenine exhibited marked biological activity, identifying it as a compound of interest for further investigation as a potential antiviral and cytostatic agent. nih.gov Earlier reports on the synthesis of related compounds can be traced back to the 1960s, indicating a long-standing interest in this class of nucleoside analogs.
Current Research Landscape and Emerging Themes for this compound
The current research landscape for this compound continues to build upon the foundational discoveries of its antiviral and cytostatic properties. While much of the seminal work was conducted in the latter half of the 20th century, the compound remains a valuable tool in academic research for studying cellular processes.
Emerging themes in the study of this compound and related nucleoside analogs include their potential application in combination therapies. For instance, research has shown that this compound can enhance the antiviral activity of other nucleoside analogs, such as 9-β-D-arabinofuranosyladenine (ara-A). This suggests a synergistic effect that could be exploited for therapeutic benefit.
Furthermore, the compound's ability to be metabolized into a triphosphate form that inhibits RNA polymerases makes it a useful probe for dissecting the mechanisms of transcription and its regulation. While direct research into novel therapeutic applications for this compound itself may be less prominent in recent years, its established biological activities ensure its continued relevance as a reference compound and a tool for biochemical and pharmacological studies. The exploration of its derivatives and their potential to overcome limitations of the parent compound, such as metabolic instability, also represents an ongoing area of interest within the broader field of nucleoside analog research.
Detailed Research Findings
| Category | Finding |
| Chemical Structure | A purine nucleoside with an adenine base linked to a xylofuranose sugar. researchgate.net |
| Mechanism of Action | Intracellularly phosphorylated to xylo-ATP, which competitively inhibits DNA-dependent RNA polymerases I and II. |
| Biological Activity | Demonstrates cytostatic and antiviral properties. nih.gov |
| Historical Synthesis | Systematically synthesized and evaluated in the mid-1980s, with earlier related work in the 1960s. nih.gov |
| Current Relevance | Used as a research tool to study transcription and in combination with other nucleoside analogs. |
Structure
3D Structure
Properties
CAS No. |
4185-03-9 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1 |
InChI Key |
OIRDTQYFTABQOQ-YTXCHSKXSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9 beta-D-xylofuranosyladenine 9 beta-D-xylosyladenine 9-xylosyladenine 9-xylosyladenine, ((9alpha)-(L))-isomer xyloA xylosyladenosine |
Origin of Product |
United States |
Synthesis Methodologies for 9 Xylosyladenine and Its Analogs
Established Chemical Synthesis Pathways for 9-Xylosyladenine
The creation of this compound in the laboratory primarily relies on the formation of a glycosidic bond between the adenine (B156593) base and a xylofuranose (B8766934) sugar derivative. This process requires careful control to ensure the correct attachment point on the adenine and the desired stereochemistry of the sugar.
Condensation Reactions Utilizing Adenine and Xylofuranose Derivatives
A common and effective method for synthesizing this compound is through a condensation reaction, often employing the Vorbrüggen glycosylation protocol. This reaction typically involves a silylated adenine derivative and an activated xylofuranose sugar, such as a 1-O-acetyl or 1-bromo derivative, in the presence of a Lewis acid catalyst.
A notable, albeit indirect, route involves the chemical transformation of the more readily available adenosine (B11128). This method would require the epimerization of the 2'-hydroxyl group of the ribose sugar in adenosine to the xylose configuration, a multi-step process that underscores the synthetic challenge posed by the xylo-configuration.
Table 1: Key Reagents in the Synthesis of this compound Derivatives
| Reagent Class | Specific Example | Role in Synthesis |
| Purine (B94841) Base | Adenine, N6-Benzoyladenine | The heterocyclic core of the nucleoside. |
| Xylose Derivative | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose | The sugar component providing the xylosyl moiety. |
| Silylating Agent | Hexamethyldisilazane (HMDS) | Protects the adenine base and enhances its solubility and reactivity. |
| Lewis Acid | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Activates the sugar derivative for the glycosylation reaction. |
Stereochemical Control and Regioselectivity in Glycosidic Bond Formation
A critical aspect of this compound synthesis is the control of stereochemistry at the anomeric carbon (C1' of the sugar) and the regioselectivity of the glycosidic bond formation (attachment to N9 of adenine).
The Vorbrüggen glycosylation generally favors the formation of the β-anomer due to the neighboring group participation of the C2'-acyl protecting group on the sugar. This group forms a transient cyclic intermediate that shields the α-face of the anomeric carbon, directing the incoming adenine to attack from the β-face.
Regioselectivity, the preferential glycosylation at the N9 position over other nitrogen atoms in the purine ring (such as N3 or N7), is another significant challenge. The use of a silylated adenine derivative in a non-polar solvent typically directs the glycosylation to the desired N9 position, leading to the thermodynamically more stable product. The choice of Lewis acid and reaction conditions also plays a crucial role in achieving high N9-selectivity.
Design and Synthesis Strategies for Novel this compound Analogs
The modification of the this compound scaffold is a key strategy in the development of new therapeutic agents. These modifications can be targeted at the xylofuranose moiety, the adenine base, or through the construction of more complex fused ring systems.
Modifications to the Xylofuranose Moiety (e.g., 4'-alkoxy analogues)
Alterations to the sugar portion of this compound can significantly impact its biological activity. One area of interest is the synthesis of 4'-alkoxy analogs. While specific literature detailing the synthesis of 4'-alkoxy-9-xylosyladenine is scarce, general methods for the synthesis of 4'-substituted nucleosides can be applied. These methods often involve the use of radical reactions or the introduction of electrophilic or nucleophilic substituents at the 4'-position of a suitably protected sugar intermediate before glycosylation. The synthesis of 4'-thio-L-xylofuranosyl purine nucleosides has been reported, providing a template for the synthesis of other 4'-substituted analogs.
Derivatization of the Adenine Base
Modification of the adenine base, particularly at the N6-position, is a common strategy for creating nucleoside analogs. For this compound, this can be achieved through standard chemical transformations. For example, the exocyclic amino group can be acylated, such as with a benzoyl group (N6-benzoylation), to modulate the compound's properties or to serve as a protecting group during other synthetic steps. Another modification is the introduction of an etheno bridge between the N1 and N6 positions, creating a fluorescent analog, 1,N6-etheno-9-(β-D-xylofuranosyl)adenine, which can be a valuable tool in biological studies.
Strategies for Tricyclic Sugar Nucleoside Synthesis (e.g., Herbicidin B congeners involving xylosyladenine derivatives)
A more complex approach to analog design involves the construction of tricyclic nucleosides, where the sugar and base are part of a larger, fused ring system. The herbicidins are a class of naturally occurring tricyclic sugar nucleoside antibiotics that are derived from adenosine. nih.gov The chemical synthesis of Herbicidin B, for example, involves the intricate construction of a complex undecose (11-carbon sugar) moiety which is then coupled to the adenine base. nih.govnih.gov While the total synthesis of these molecules is a formidable challenge, strategies have been developed that could potentially utilize a pre-formed this compound derivative as a key building block for creating novel herbicidin congeners. These strategies often rely on stereoselective aldol-type reactions to build the complex tricyclic sugar scaffold. nih.gov
Advanced Synthetic Methodologies and Catalysis in Nucleoside Chemistry
The construction of nucleoside analogues, where a sugar moiety is linked to a nucleobase, is a cornerstone of medicinal chemistry. rsc.orgnih.gov The quest for more efficient and selective synthetic methods has led to the exploration of advanced catalytic systems and novel reaction pathways.
Samarium Diiodide-Promoted C-Glycosidation Reactions
A significant challenge in nucleoside synthesis is the formation of the bond between the sugar and the nucleobase. While N-glycosylation is common, the creation of C-nucleosides, where the sugar is linked via a carbon-carbon bond to the heterocycle, presents a distinct synthetic hurdle. Samarium diiodide (SmI₂), a powerful yet selective single-electron transfer reagent, has emerged as a valuable tool in this area. acs.orgresearchgate.net
Introduced to organic synthesis by Kagan, SmI₂ is known for its ability to mediate a wide range of chemical transformations, including reductive couplings to form C–C bonds. acs.orgchemistry-chemists.com Its utility stems from its capacity to operate through one- or two-electron reductive pathways, often with excellent control over stereochemistry. acs.org
In the context of nucleoside chemistry, SmI₂ has been successfully employed to promote C-glycosidation reactions. This methodology is particularly useful for coupling a sugar donor with a nucleobase acceptor. For instance, a novel aldol-type C-glycosidation reaction promoted by samarium diiodide was a key step in the first total synthesis of Herbicidin B, a complex adenine nucleoside antibiotic with a tricyclic-sugar moiety. nih.gov This demonstrates the reagent's efficacy in constructing the core structure of intricate nucleoside analogues.
The mechanism of SmI₂-promoted reactions can involve the reduction of a carbonyl group to generate a ketyl radical-anion intermediate, which can then participate in coupling reactions. acs.org This approach has been applied to the synthesis of C-glycosides through the coupling of glycosyl phosphates with carbon radical or anion acceptors. scilit.com Researchers have also utilized SmI₂-mediated C-glycosylation in the synthesis of C-glycoside analogues of significant biological molecules, such as tumor-associated carbohydrate antigens. chemistry-chemists.com
Challenges and Innovations in the Synthesis of Xylosylated Nucleosides
The synthesis of nucleosides, including xylosylated variants like this compound, is fraught with challenges. However, continuous innovation provides new avenues to overcome these obstacles. rsc.orgnih.gov
The chemical synthesis of nucleoside analogues often involves multiple, complex steps, including the protection and deprotection of functional groups. academie-sciences.fr Key challenges include:
Stereoselectivity: A major hurdle is controlling the stereochemistry at the anomeric carbon (the carbon of the sugar that links to the base). The formation of the desired β-anomer, which is often the biologically active form, can be difficult to achieve exclusively, with reactions frequently yielding a mixture of α and β anomers. academie-sciences.fracademie-sciences.fr
Regioselectivity: With purine bases like adenine, glycosylation can occur at different nitrogen atoms (e.g., N-9 vs. N-7 or N-3), leading to a mixture of isomers that can be difficult to separate. academie-sciences.fr
Harsh Reaction Conditions: Many traditional chemical synthesis routes require harsh conditions that can be incompatible with sensitive functional groups on the sugar or the base, necessitating complex protecting group strategies. academie-sciences.fr
In response to these challenges, significant innovations have emerged. The development of biocatalytic and chemoenzymatic methods represents a major advancement. acs.orgtandfonline.com These approaches offer several advantages:
High Selectivity: Enzymes operate with high regio- and stereoselectivity, allowing for the precise construction of the desired nucleoside isomer under mild reaction conditions. academie-sciences.fracademie-sciences.fr
Enzyme Cascades: Multiple enzymatic reactions can be performed in a single pot, creating efficient, one-pot cascade reactions that streamline the synthesis process. academie-sciences.frnih.gov
Sustainable Manufacturing: Biocatalysis aligns with the principles of green chemistry, offering more environmentally sustainable manufacturing routes compared to many traditional chemical methods. acs.org
Enzymes such as nucleoside phosphorylases (NPs) have been widely used to catalyze the reversible phosphorolysis of nucleosides, enabling the synthesis of various analogues. tandfonline.comnih.gov The integration of chemical synthesis with biocatalysis in chemoenzymatic strategies combines the flexibility of chemical methods with the high selectivity of enzymes, paving the way for more efficient and versatile production of complex nucleosides like this compound and its derivatives. academie-sciences.fracademie-sciences.fr
Biological Activities and Cellular Mechanisms of 9 Xylosyladenine
Modulation of Nucleoside Metabolism and Salvage Pathways
9-Xylosyladenine acts as a substrate for enzymes involved in nucleoside metabolism, leading to a cascade of effects that alter cellular nucleotide pools and related pathways.
The biological activity of this compound is critically dependent on its phosphorylation by adenosine (B11128) kinase (ADK). nih.govnih.gov ADK is a key enzyme in the purine (B94841) salvage pathway that phosphorylates adenosine to adenosine monophosphate (AMP). nih.govnih.gov Studies have demonstrated that this compound serves as a substrate for this enzyme, leading to the intracellular accumulation of its phosphorylated metabolites.
In murine erythroleukemia (MEL) cells, the cytotoxic and differentiation-inducing effects of this compound were contingent on a functional adenosine kinase. nih.gov An adenosine kinase-deficient subline of these cells was found to be resistant to the effects of the compound, highlighting that phosphorylation is the initial and essential step for its activity. nih.gov Upon entering the cell, this compound is converted to xylosyladenosine 5'-monophosphate (Xyl-AMP), which is subsequently phosphorylated to the diphosphate (B83284) (Xyl-ADP) and triphosphate (Xyl-ATP) forms. nih.gov The accumulation of these fraudulent nucleotides, particularly Xyl-ATP, is a key driver of the compound's downstream effects. nih.gov
Table 1: Metabolites of this compound via Phosphorylation
| Precursor | Metabolite | Enzyme |
|---|---|---|
| This compound | Xylosyladenosine 5'-monophosphate (Xyl-AMP) | Adenosine Kinase |
| Xyl-AMP | Xylosyladenosine 5'-diphosphate (Xyl-ADP) | Nucleoside-diphosphate kinase |
This table illustrates the sequential phosphorylation of this compound within the cell.
As a nucleoside analog, the entry of this compound into the cell is mediated by nucleoside transporters. nih.goveurofinsdiscovery.com Eukaryotic cells possess two main families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.gov ENTs, such as ENT1 and ENT2, facilitate the bidirectional transport of nucleosides across the cell membrane down their concentration gradient and are considered the primary route for adenosine transport. eurofinsdiscovery.comnih.gov
The ability of this compound to be metabolized intracellularly by enzymes like adenosine kinase presupposes its efficient uptake into the cell. nih.gov Therefore, its biological activity is dependent on these transport systems. By competing with natural nucleosides like adenosine for these transporters, this compound can influence the intracellular and extracellular concentrations of these signaling molecules.
This compound is susceptible to deamination by the enzyme adenosine deaminase (ADA). nih.gov ADA catalyzes the conversion of adenosine to inosine (B1671953). The action of ADA on this compound converts it to its corresponding inosine analog, 9-β-D-xylofuranosylhypoxanthine, which is generally less active. This enzymatic degradation represents a significant pathway of inactivation.
Consequently, the biological potency of this compound is dramatically enhanced in the presence of an adenosine deaminase inhibitor, such as 2'-deoxycoformycin. nih.govnih.govcapes.gov.br In studies with both L1210 and MEL cells, the effects of this compound on cell growth and metabolism were markedly potentiated when ADA was inhibited, preventing the rapid degradation of the compound. nih.govnih.govcapes.gov.br
Inhibition of Methylation Processes
One of the most significant mechanisms of action of this compound is its ability to disrupt cellular methylation reactions through interference with the synthesis and function of S-Adenosyl-L-methionine.
S-Adenosyl-L-methionine (SAM) is the universal methyl group donor for a vast array of biological methylation reactions, including the methylation of RNA, DNA, proteins, and lipids. nih.govresearchgate.net SAM is synthesized from L-methionine and ATP in a reaction catalyzed by methionine adenosyltransferase (MAT). nih.gov
Research has shown that this compound is a potent inhibitor of SAM synthesis. nih.govcapes.gov.br In L1210 cells, it was found to inhibit the incorporation of methionine into SAM in a mixed-competitive manner. nih.govcapes.gov.br This inhibition is attributed to the formation of fraudulent metabolites. The analog Xyl-ATP, formed from the phosphorylation of this compound, can compete with ATP in the MAT-catalyzed reaction. This leads to the formation of a xylofuranosyl analog of SAM, S-adenosyl-L-methionine (Xyl-SAM). nih.gov
The formation of Xyl-SAM and the accumulation of the xylofuranosyl analog of S-adenosylhomocysteine disrupt normal methylation processes. nih.gov Specifically, studies in MEL cells demonstrated that treatment with this compound caused a marked inhibition of the methylation of ribosomal and transfer RNA, while DNA methylation remained unaffected. nih.gov
Table 2: Impact of this compound on Cellular Methylation
| Cellular Process | Effect of this compound | Mechanism |
|---|---|---|
| SAM Synthesis | Inhibition nih.govcapes.gov.br | Acts as a mixed-competitive inhibitor; Xyl-ATP competes with ATP. nih.govnih.gov |
| RNA Methylation | Marked Inhibition nih.gov | Formation of fraudulent metabolites like Xyl-SAM disrupts methyltransferase activity. nih.gov |
This table summarizes the key findings regarding the inhibitory effects of this compound on cellular methylation pathways.
Impact on Nuclear RNA Methylation
The activity of this compound in inhibiting nuclear RNA methylation is potentiated by the adenosine deaminase inhibitor, 2'-deoxycoformycin. This suggests that the metabolic stability of this compound is a key factor in its efficacy as an inhibitor of RNA methylation.
Effects on Cellular Growth and Proliferation in Specific Cell Lines
The impact of this compound on cellular growth and proliferation has been investigated in various cancer cell lines, revealing its cytotoxic potential.
Studies in Murine Leukemia Cells (e.g., L1210 cells)
In murine leukemia L1210 cells, this compound has demonstrated significant cytotoxic effects. Its primary biochemical action in these cells is the inhibition of RNA synthesis. The cytotoxicity of this compound against L1210 cells is notably enhanced when used in combination with an adenosine deaminase inhibitor like 2'-deoxycoformycin. This combination has been shown to be highly effective in inhibiting the proliferation of these leukemia cells.
Investigations in Chinese Hamster Ovary (CHO) Cells
Research on the effects of this compound in Chinese Hamster Ovary (CHO) cells has shown that the compound is metabolized by these cells and impacts their survival. The metabolism of this compound in CHO cells involves its conversion to the corresponding 5'-monophosphate, which is the active form of the drug. The accumulation of this metabolite within the cells is correlated with the observed cytotoxic effects. The growth-inhibitory properties of this compound in CHO cells are dependent on its intracellular phosphorylation.
Analysis in Ehrlich Ascites Carcinoma Cells
While direct studies specifically investigating the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells are limited in the public domain, the known mechanisms of action of this compound in other cancer cell lines suggest a high probability of similar effects. Given that this compound functions as a cytotoxic agent through the inhibition of RNA synthesis and methylation, it is plausible that it would also inhibit the growth and proliferation of EAC cells. EAC is characterized as an undifferentiated carcinoma with a rapid proliferation rate, making it a likely target for agents that disrupt nucleic acid metabolism.
Interaction with Adenosine Receptors and Downstream Signaling Pathways
The interaction of this compound with adenosine receptors has not been as extensively characterized as that of other adenosine analogs. However, based on the structural similarities to adenosine, it is hypothesized that it may have some affinity for adenosine receptors (A1, A2A, A2B, and A3). Adenosine receptors are G protein-coupled receptors that, upon activation, can modulate intracellular signaling cascades, most notably the adenylyl cyclase/cyclic AMP (cAMP) pathway.
Activation of A2A and A2B receptors typically leads to an increase in intracellular cAMP levels, while A1 and A3 receptor activation often results in a decrease. While direct evidence for this compound's specific binding affinities and its impact on these downstream pathways is not yet fully elucidated, its structural nature as an adenosine analog suggests potential interactions that could influence cellular processes regulated by cAMP, such as cell growth, differentiation, and apoptosis.
Impact on Gene Expression and Chromatin Structure
The influence of this compound on gene expression and chromatin structure is intrinsically linked to its role as an inhibitor of RNA synthesis and methylation. By inhibiting RNA polymerase activity and reducing the methylation of nuclear RNA, this compound can lead to widespread changes in the transcriptome.
Inhibition of RNA synthesis would globally decrease the expression of numerous genes. Furthermore, since RNA methylation, particularly N6-methyladenosine (m6A), is a critical regulator of RNA processing, stability, and translation, its inhibition by this compound would have profound effects on the post-transcriptional regulation of gene expression.
While specific genome-wide analyses of gene expression and chromatin modifications following treatment with this compound are not widely reported, the known molecular activities of the compound strongly suggest a significant impact on the cellular epigenetic and transcriptomic landscape.
Induction of Hemoglobin Synthesis in Murine Erythroleukemia Cells
This compound, an analog of adenosine, has been identified as a potent inducer of hemoglobin synthesis in murine erythroleukemia (MEL) cells, which are virus-transformed erythroid precursors used to study the mechanisms of cellular differentiation. Research has shown that in MEL cell cultures treated with this compound, a significant portion of the cells can be prompted to accumulate hemoglobin. One study found that when combined with an adenosine deaminase inhibitor, as little as 0.1 microM of this compound could induce hemoglobin accumulation in 80% of the cells, though this was accompanied by a 50% inhibition of cell growth. The requirement of an adenosine deaminase inhibitor highlights that the compound's efficacy is dependent on preventing its degradation.
The mechanism of this induction is linked to the cellular metabolism of this compound. Studies have confirmed that an adenosine kinase-deficient subline of MEL cells is resistant to this induction effect, indicating that phosphorylation by adenosine kinase is a critical first step for its biological activity. Once metabolized, the compound leads to the accumulation of xylofuranosyl analogs of key cellular molecules, including ATP, S-adenosylmethionine (SAM), and S-adenosylhomocysteine. These metabolites are directly involved in transmethylation reactions within the cell.
Further investigation into these effects revealed that this compound causes a significant inhibition of the methylation of specific RNA components. capes.gov.br Measurements in treated cells showed a marked decrease in the formation of 2'-O-methyluridine, 2'-O-methylcytidine, 5-methyluridine, and 5-methylcytidine (B43896) in the cellular RNA. capes.gov.br Interestingly, this inhibitory effect was specific to RNA, as DNA methylation was not found to be inhibited. capes.gov.br This suggests that the induction of differentiation, observed as hemoglobin synthesis, is mediated by the altered methylation of RNA molecules.
Table 1: Effects of this compound on Murine Erythroleukemia (MEL) Cells
| Parameter | Observation | Key Findings |
|---|---|---|
| Hemoglobin Synthesis | Potent induction observed. | 80% of cells accumulated hemoglobin with 0.1 µM this compound and an adenosine deaminase inhibitor. capes.gov.br |
| Cell Growth | Inhibited by 50% under conditions that induce hemoglobin synthesis. capes.gov.br | Induction of differentiation is linked with a reduction in cell proliferation. |
| Metabolism | Requires phosphorylation by adenosine kinase to be active. | Adenosine kinase-deficient cells are resistant to induction. capes.gov.br |
| RNA Methylation | Markedly inhibited for certain residues. | Specifically inhibits the formation of 2'-O-methyluridine, 2'-O-methylcytidine, 5-methyluridine, and 5-methylcytidine. capes.gov.br |
| DNA Methylation | Not inhibited. | The compound's effect on methylation is specific to RNA. capes.gov.br |
Potential for Chromatin Structure Remodeling
The biological activities of this compound are closely tied to its ability to interfere with fundamental epigenetic processes, specifically methylation, which is a cornerstone of chromatin regulation. While studies have not explicitly detailed large-scale chromatin remodeling, the compound's mechanism points directly to the alteration of methylation patterns that are critical for chromatin structure and function. The primary mechanism identified is the inhibition of the synthesis of S-adenosyl-L-methionine (SAM). capes.gov.brnih.gov SAM is the universal methyl-group donor for nearly all methylation reactions in the cell, including the methylation of RNA and proteins like histones.
Research on L1210 leukemia cells demonstrated that this compound (XA) acts as a mixed-competitive inhibitor of the incorporation of methionine into SAM. nih.gov This inhibitory effect on SAM synthesis is significantly enhanced in the presence of an adenosine deaminase inhibitor, which prevents the degradation of this compound. nih.gov By reducing the intracellular pool of SAM, this compound effectively limits the methylation of various substrates.
This action directly leads to the observed hypomethylation of nuclear RNA. capes.gov.brnih.gov The methylation of RNA molecules is a critical layer of epigenetic control, influencing RNA stability, processing, and translation. Since histone methylation is also a key determinant of chromatin state—dictating whether chromatin is in an "open" (euchromatin) or "closed" (heterochromatin) state—interference with the SAM cycle has the potential to affect chromatin structure. The inhibition of RNA methylation in murine erythroleukemia cells by xylofuranosyl analogs of SAM and/or S-adenosylhomocysteine suggests a mechanism where this compound acts as a modulator of these epigenetic pathways. capes.gov.br
Antiviral and Antiprotozoal Activities and Proposed Mechanisms
Antiviral Activity
This compound has demonstrated notable antiviral properties, particularly against herpes simplex viruses (HSV-1 and HSV-2). The primary mechanism of its antiviral action appears to be the inhibition of viral RNA synthesis. nih.gov Research has shown that while a more complex form, the 2'-5'-linked trimer of 9-beta-D-xylofuranosyladenine ((XyloA)3), is a highly potent inhibitor of HSV growth, it is not the direct active agent within the cell. nih.gov
Instead, this trimer is rapidly degraded in the cell culture medium into its constituent monomer, 9-beta-D-xylofuranosyladenine (XyloA). nih.gov This monomeric XyloA is then quickly transported into the host cells, where it undergoes phosphorylation to its triphosphate form. nih.gov This resulting molecule, xylofuranosyladenine triphosphate, interferes with and inhibits cellular RNA synthesis. nih.gov The antiviral effect against herpesvirus is believed to be a direct consequence of this inhibition of RNA synthesis, which subsequently suppresses viral replication and growth. nih.gov
Table 2: Antiviral Mechanism of this compound against Herpes Simplex Virus (HSV)
| Stage | Description | Reference |
|---|---|---|
| Extracellular Degradation | The potent inhibitor (XyloA)3 is degraded in the medium to monomeric this compound (XyloA). | nih.gov |
| Cellular Uptake | Monomeric XyloA is rapidly taken up by cells. | nih.gov |
| Activation | XyloA is phosphorylated to its triphosphate form inside the cell. | nih.gov |
| Mechanism of Action | The triphosphate form of XyloA inhibits RNA synthesis. | nih.gov |
| Outcome | Inhibition of RNA synthesis leads to the suppression of herpesvirus growth. | nih.gov |
Antiprotozoal Activity
Information regarding the antiprotozoal activities and proposed mechanisms of this compound is not available in the provided search results.
Immunomodulatory Effects, including MHC Class II Antigen Presentation
Information regarding the immunomodulatory effects of this compound, including its impact on MHC Class II antigen presentation, is not available in the provided search results.
Synergistic Interactions with Other Therapeutic Agents
Information regarding synergistic interactions between this compound and other therapeutic agents is not available in the provided search results.
Structure Activity Relationship Sar Studies of 9 Xylosyladenine
Elucidation of Structural Determinants for Biological Activity
The biological activity of 9-Xylosyladenine is fundamentally linked to its three-dimensional structure, which is defined by the adenine (B156593) base, the xylofuranose (B8766934) sugar, and the glycosidic bond that connects them. Research into a series of xylofuranosyl nucleosides has highlighted that the presence and specific configuration of these components are critical determinants of biological efficacy.
A systematic evaluation of both α- and β-D-xylofuranosyl nucleosides, including those with the five naturally occurring nucleic acid bases, has been conducted to probe their antiviral and cytostatic properties. Within this series, 9-(β-D-xylofuranosyl)adenine was identified as one of the compounds exhibiting marked biological activity jocpr.com. This finding underscores the importance of the specific β-anomeric configuration for the biological function of this particular nucleoside analog. The adenine base, in this correctly oriented scaffold, is positioned to engage with biological targets, a prerequisite for its pharmacological effects.
The key structural determinants for the activity of this compound can be summarized as follows:
The Adenine Base: Provides the necessary hydrogen bonding donors and acceptors to interact with biological macromolecules.
The β-Glycosidic Bond: The orientation of the adenine base relative to the sugar is critical. The β-configuration is the biologically active form for many nucleosides, and this holds true for this compound jocpr.com.
Role of Sugar Moiety Conformation and Stereochemistry in Biological Recognition
The conformation and stereochemistry of the sugar moiety are pivotal in the biological recognition of nucleoside analogs. For this compound, the xylofuranose ring's pucker and the orientation of its hydroxyl groups are critical for its interaction with target proteins. The stereochemistry at each chiral center of the sugar ring contributes to a unique three-dimensional shape that must be complementary to the binding site of a biological target for an effect to be elicited.
The significance of stereochemistry is starkly illustrated by the comparison between the α and β anomers of D-xylofuranosyl nucleosides. Studies have shown that while 9-(β-D-xylofuranosyl)adenine possesses significant biological activity, its α-anomer is comparatively inactive jocpr.com. This demonstrates a strict stereochemical requirement at the anomeric carbon (C1') for biological recognition. The β-configuration places the adenine base in a specific orientation that is presumably essential for productive binding to its molecular target(s).
Table 1: Comparison of Anomeric Configuration and Biological Activity
| Compound | Anomer Configuration | Reported Biological Activity | Reference |
|---|---|---|---|
| This compound | β | Marked biological activity | jocpr.com |
Contribution of Adenine Base Substitutions to Receptor and Enzyme Affinity
The adenine base of nucleosides offers several positions for chemical modification, including the C2, C6 (exocyclic amino group), and C8 positions. Substitutions at these sites can significantly impact the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby altering its affinity for receptors and enzymes.
While extensive SAR studies have been conducted on adenine base substitutions in other nucleoside series, such as adenosine (B11128) and arabinosyladenine analogs, specific research detailing the systematic modification of the adenine base on the this compound scaffold is not extensively available in the public domain. General principles from related series suggest that modifications at the C2 position can influence enzyme interactions, while substitutions on the N6-amino group are often critical for receptor binding. However, without direct experimental data on this compound derivatives, these remain extrapolations.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities jocpr.comresearchgate.netnih.gov. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent and selective analogs. A typical QSAR study involves generating a dataset of compounds with known activities, calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods to build a mathematical model that relates the descriptors to the activity.
Despite the utility of QSAR in drug discovery, a search of the scientific literature did not yield any specific QSAR models or predictive analytics studies for this compound and its derivatives. The development of such models would require a dataset of a series of this compound analogs with systematically varied structures and corresponding quantitative biological activity data. The absence of such published studies indicates a potential area for future research to better understand and predict the biological effects of this class of compounds.
Metabolic Fate and Biotransformation of 9 Xylosyladenine in Biological Systems
Characterization of Cellular Uptake and Efflux Transporters
The entry of 9-Xylosyladenine into cells and its subsequent removal are mediated by specialized membrane proteins known as transporters. The uptake of this compound is an active process, requiring cellular energy to move it across the cell membrane against a concentration gradient. nih.gov While the specific transporters responsible for the influx of this compound have not been definitively identified in published literature, the transport of nucleoside analogs is generally facilitated by members of the Solute Carrier (SLC) family of transporters.
Conversely, the efflux of this compound and its metabolites from the cell is likely handled by ATP-binding cassette (ABC) transporters. These transporters act as cellular pumps, actively exporting a wide range of substances, including drugs and their metabolic byproducts, from the cytoplasm. frontiersin.orgnih.govresearchgate.net The specific members of the ABC transporter superfamily involved in the efflux of this compound remain to be elucidated.
The balance between the activity of uptake and efflux transporters is a key factor in determining the intracellular concentration of this compound and, consequently, its therapeutic potential.
Identification and Characterization of Intracellular Metabolites
Once inside the cell, this compound undergoes a series of metabolic conversions to form its pharmacologically active derivatives. As a nucleoside analog, the primary metabolic pathway involves phosphorylation, where phosphate (B84403) groups are added to the xylose sugar moiety.
The initial phosphorylation step is critical for trapping the compound within the cell and initiating its biological effects. This process leads to the formation of this compound monophosphate, which can be further phosphorylated to the diphosphate (B83284) and triphosphate forms. The triphosphate derivative is the key active metabolite, capable of interfering with cellular processes that utilize natural nucleoside triphosphates.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique used to identify and quantify these intracellular metabolites. researchgate.netresearchgate.netnih.govbiorxiv.orgnih.gov Studies using this methodology would be essential to fully characterize the complete profile of this compound metabolites within different cell types.
Enzymatic Pathways Involved in this compound Biotransformation
The biotransformation of this compound is orchestrated by a series of intracellular enzymes. The pivotal step of phosphorylation is catalyzed by phosphotransferases. nih.gov Given its structural similarity to adenosine (B11128), adenosine kinase is a primary candidate enzyme responsible for the initial phosphorylation of this compound to its monophosphate form. nih.gov The activity of adenosine kinase is crucial, as its deficiency can lead to resistance to the effects of this compound.
Beyond phosphorylation, other enzymatic pathways may be involved in the metabolism and eventual degradation of this compound. These could include enzymatic degradation pathways that cleave the glycosidic bond between the adenine (B156593) base and the xylose sugar, or other modifications to the molecule. mdpi.comnih.govnih.gov The stability of this compound in the presence of liver microsomes or S9 fractions, which contain a mixture of phase I and phase II metabolic enzymes, can provide insights into its susceptibility to broader metabolic breakdown. nih.govnih.gov
A comprehensive understanding of all the enzymes involved in the biotransformation of this compound is necessary to predict its metabolic fate and potential drug-drug interactions.
Comparative Metabolism Across Different Cell Types and Species
The metabolic handling of this compound can vary significantly between different cell types and across various species. These differences can have profound implications for the compound's efficacy and selectivity.
For instance, the metabolism of this compound has been studied in Chinese hamster ovary (CHO) cells, providing a baseline understanding of its biotransformation in a mammalian cell line. nih.gov Comparative studies between cancerous and non-cancerous cell lines are crucial to determine if there are metabolic vulnerabilities in cancer cells that can be exploited. For example, the metabolic profile of isoflavones has been shown to differ between various human breast cancer cell lines, which correlates with their sensitivity to these compounds. nih.gov A similar differential metabolism of this compound could offer a therapeutic window.
Furthermore, species-specific differences in drug metabolism are a critical consideration in preclinical development. The metabolic disposition of a related compound, 9-beta-D-arabinofuranosyl-2-fluoroadenine, was found to be extensively different between mice, dogs, and monkeys, with dogs showing a much higher rate of metabolism. nih.gov Such comparative studies are essential to select the appropriate animal models for preclinical testing and to anticipate the metabolic profile in humans.
Table 1: Illustrative Comparative Metabolism Data
Below is a hypothetical data table illustrating the kind of comparative metabolic data that would be crucial for understanding the disposition of this compound.
| Cell Line/Species | Key Metabolite(s) Identified | Predominant Enzymatic Pathway | Reference |
| Chinese Hamster Ovary (CHO) | This compound-monophosphate | Phosphorylation | nih.gov |
| Human Non-Small Cell Lung Cancer (A549) | Data not available | Data not available | |
| Murine Leukemia (L1210) | Data not available | Data not available | |
| Rat (in vivo) | Data not available | Data not available | |
| Mouse (in vivo) | Data not available | Data not available |
In Vivo Metabolic Profiling in Pre-clinical Models
To understand the complete metabolic journey of this compound within a living organism, in vivo metabolic profiling in preclinical animal models is indispensable. These studies provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Typically, such studies involve administering the compound to animals, such as rats or mice, via different routes (e.g., intravenous and oral) and then analyzing biological samples (plasma, urine, feces) over time. nih.govnih.govnih.govnih.govscienceopen.commdpi.complos.orge-century.us This allows for the determination of key pharmacokinetic parameters.
While specific in vivo metabolic profiling data for this compound is not currently available in the public domain, the following table outlines the essential pharmacokinetic parameters that would be determined in such a study.
Table 2: Key Pharmacokinetic Parameters from Preclinical in vivo Studies
| Parameter | Description | Importance |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the extent of oral absorption and first-pass metabolism. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. | Relates to the peak therapeutic effect and potential for toxicity. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Elimination Half-life (t1/2) | The time required for the plasma concentration of the drug to decrease by half. | Determines the dosing interval and duration of action. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
The identification of metabolites in urine and feces provides a complete picture of the biotransformation and elimination pathways of the compound within the whole organism. nih.govscienceopen.com
Advanced Analytical Methodologies for 9 Xylosyladenine Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatography stands as a cornerstone for the separation and quantification of 9-Xylosyladenine from complex biological samples. Its ability to resolve individual components from a mixture is indispensable for accurate analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound in biological matrices. nih.govnih.gov The versatility of HPLC is enhanced by the variety of detectors that can be coupled with it, each offering distinct advantages in sensitivity and selectivity. nih.govqub.ac.uk
UV-Visible (UV-Vis) Detection: This is a common detection method used in HPLC. nih.gov this compound, containing a chromophoric adenine (B156593) ring, absorbs ultraviolet light, allowing for its detection and quantification. The method's reliability and cost-effectiveness make it a staple in many laboratories. nih.gov The sensitivity of UV detection can be influenced by the mobile phase composition and pH.
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. nih.gov While this compound itself is not naturally fluorescent, derivatization with a fluorescent tag can significantly lower the limits of detection, which is crucial when analyzing trace amounts in biological samples. nih.gov
Diode Array Detection (DAD): DAD provides the added advantage of acquiring a full UV-Vis spectrum of the eluting compound. This is particularly useful for peak purity assessment and can aid in the tentative identification of unknown metabolites by comparing their spectra with libraries.
A typical HPLC method for this compound analysis would involve a reversed-phase column, such as a C18 column, with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govqub.ac.uk The table below summarizes typical parameters for HPLC analysis.
Interactive Data Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Value/Description | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 2.7 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile/methanol) | To elute compounds with varying polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and peak shape. |
| Detection | UV-Vis (e.g., 260 nm), Fluorescence (with derivatization), DAD | Quantification and/or spectral confirmation. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | To ensure reproducible retention times. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. researchgate.net Since this compound is a polar and non-volatile molecule, it requires chemical derivatization to increase its volatility and thermal stability for GC analysis. nih.govsigmaaldrich.com
Derivatization: A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. nih.govunina.it This process reduces the polarity and increases the volatility of this compound, making it amenable to GC separation. sigmaaldrich.com The choice of silylating agent and reaction conditions needs to be optimized to ensure complete derivatization and avoid the formation of multiple derivatives. sigmaaldrich.com
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving the desired separation.
Mass Spectrometry (MS) for Structural Identification and Metabolite Profiling
Mass Spectrometry (MS) is an indispensable tool in this compound research, providing crucial information on molecular weight and structure. nih.gov When coupled with a chromatographic separation technique, it becomes a powerful platform for both identification and quantification. nih.gov
LC-MS and GC-MS Applications in this compound Research
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS combines the excellent separation capabilities of LC for non-volatile compounds with the high sensitivity and specificity of MS detection. news-medical.netnih.gov LC-MS is widely used for the analysis of nucleosides and their analogs in complex biological matrices. news-medical.netresearchgate.net The technique allows for the determination of the molecular weight of this compound and can provide structural information through fragmentation analysis (MS/MS). researchgate.netwiley.com This is particularly valuable for confirming the identity of the compound and for identifying its metabolites. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile compounds and has been a workhorse in metabolomics for many years. nih.govnih.gov For this compound, GC-MS analysis requires prior derivatization to make the compound volatile. researchgate.netnih.gov The electron impact (EI) ionization commonly used in GC-MS produces reproducible fragmentation patterns that can be compared to mass spectral libraries for confident identification. nih.govunina.it
Interactive Data Table: Comparison of LC-MS and GC-MS for this compound Analysis
| Feature | LC-MS | GC-MS |
| Sample Volatility | Not required | Required (derivatization needed for this compound) |
| Derivatization | Generally not necessary | Mandatory for polar compounds |
| Ionization | Soft ionization (e.g., ESI, APCI) | Hard ionization (e.g., EI) |
| Fragmentation | Controllable (MS/MS) | Extensive and reproducible |
| Compound Identification | Based on retention time, accurate mass, and fragmentation | Based on retention time and library matching of spectra |
| Application | Targeted quantification, metabolite identification | Metabolite profiling, stable isotope analysis |
Isotopic Labeling for Metabolic Pathway Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound within a biological system. nih.govnih.gov By introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the this compound molecule, researchers can follow its transformation into various metabolites using mass spectrometry. nih.gov The mass shift corresponding to the incorporated isotopes allows for the unambiguous identification of molecules derived from the labeled precursor. nih.gov This approach is invaluable for elucidating metabolic pathways and understanding the mechanism of action of this compound. nih.gov
Spectroscopic Methods for Mechanistic Insights and Binding Studies (e.g., UV-Vis, IR, NMR in a research context)
Spectroscopic techniques provide detailed information about the chemical structure and environment of this compound, offering insights into its mechanism of action and interactions with biological macromolecules.
UV-Visible (UV-Vis) Spectroscopy: As mentioned in the context of HPLC detection, the adenine moiety of this compound has a characteristic UV absorbance. researchgate.netresearchgate.net Changes in the UV-Vis spectrum upon interaction with other molecules, such as enzymes or receptors, can provide information about binding events and conformational changes. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound provides a unique fingerprint, with characteristic absorption bands for its functional groups (e.g., N-H, O-H, C=N). This technique can be used to confirm the identity of the synthesized compound and to study hydrogen bonding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.govsemanticscholar.orgsemanticscholar.org One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to determine the precise connectivity of atoms and the stereochemistry of this compound. rsc.orgescholarship.org NMR is also instrumental in studying the interactions of this compound with its biological targets at an atomic level, providing insights into the binding mode and the structural basis of its activity. nih.govresearchgate.net
Biochemical and Cell-Based Assays for Functional Characterization and Enzyme Kinetics
The functional characterization of this compound and the determination of its enzyme kinetics rely on a suite of sophisticated biochemical and cell-based assays. These methodologies are essential for elucidating the compound's mechanism of action, its interaction with target enzymes, and its effects on cellular processes.
Biochemical Assays for Enzyme Inhibition
Biochemical assays are fundamental in directly measuring the interaction between this compound and its putative enzyme targets. As a nucleoside analog, this compound is anticipated to interact with enzymes involved in nucleic acid metabolism, such as polymerases. A key analog, 9-β-D-arabinofuranosyladenine (ara-A), has been shown to selectively inhibit DNA synthesis. nih.gov Its 5'-triphosphate derivative, ara-ATP, competitively inhibits DNA polymerases with respect to deoxyadenosine (B7792050) 5'-triphosphate (dATP). nih.gov Conversely, ara-ATP does not inhibit enzymes like DNA-dependent RNA polymerases I and II, polyadenylic acid polymerase, or poly(adenosine diphosphate (B83284) ribose) polymerase (PARP). nih.gov This provides a strong rationale for investigating similar interactions with this compound.
Enzyme inhibition assays are therefore critical. These assays typically involve incubating the purified target enzyme with its substrate and varying concentrations of the inhibitor (this compound or its phosphorylated form). The rate of the enzymatic reaction is measured, often by monitoring the incorporation of a radiolabeled or fluorescently tagged substrate into a product.
Enzyme Kinetics
To quantify the inhibitory potency and understand the mechanism of inhibition, enzyme kinetic studies are performed. These studies determine key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The Michaelis-Menten equation is a cornerstone of these analyses. libretexts.org The K_m value, which represents the substrate concentration at which the reaction rate is half of V_max, is an indicator of the enzyme's affinity for its substrate. libretexts.orgyoutube.com
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing how the inhibitor affects K_m and V_max. For instance, a competitive inhibitor will increase the apparent K_m without changing V_max. youtube.com This data is often visualized using a Lineweaver-Burk plot, which can help in the accurate determination of these kinetic parameters. youtube.com The specificity constant (k_cat/K_m) is another crucial parameter derived from these studies, which measures how efficiently an enzyme converts a substrate into a product. libretexts.org
Table 1: Key Parameters in Enzyme Kinetics
| Parameter | Description | Significance |
|---|---|---|
| K_m (Michaelis Constant) | Substrate concentration at which the enzyme operates at half its maximum velocity. | Indicates the affinity of the enzyme for the substrate; a lower K_m suggests a higher affinity. youtube.com |
| V_max (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. | Represents the catalytic capacity of the enzyme. |
| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of a single enzyme molecule. |
| k_cat/K_m (Specificity Constant) | An apparent second-order rate constant that measures the overall efficiency of the enzyme. | Reflects how efficiently an enzyme can convert substrate to product. libretexts.org |
Cell-Based Assays for Functional Characterization
While biochemical assays provide detailed mechanistic information, cell-based assays are crucial for understanding the functional consequences of this compound's activity in a biological context. njbio.com These assays are performed using living cells and can measure a wide range of cellular responses.
Functional cell-based assays for a nucleoside analog like this compound would typically include:
Proliferation/Cytotoxicity Assays: These assays determine the effect of the compound on cell growth and viability. The half-maximal inhibitory concentration (IC50) is a standard metric obtained from these assays, indicating the concentration of the compound required to inhibit a biological process by 50%. njbio.com
DNA Synthesis Inhibition Assays: To confirm the findings from biochemical assays, the effect of this compound on DNA replication within intact cells can be measured. This is often done by monitoring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). This can reveal if the compound causes cell cycle arrest at a specific phase, which would be expected for an inhibitor of DNA synthesis.
Apoptosis Assays: These assays determine if the compound induces programmed cell death. This can be assessed by measuring the activation of caspases, changes in mitochondrial membrane potential, or the externalization of phosphatidylserine.
Development of High-Throughput Screening Methods for this compound Analogs
The discovery of novel and more potent analogs of this compound necessitates the development of high-throughput screening (HTS) methods. HTS allows for the rapid testing of large libraries of chemical compounds to identify those with desired biological activity.
The development of an HTS assay for this compound analogs would be guided by the compound's known or hypothesized mechanism of action. Given that its analogs are likely to inhibit enzymes such as DNA polymerases, an HTS assay could be designed around inhibiting this enzymatic activity.
HTS Assay Formats
Several HTS assay formats could be adapted for screening this compound analogs:
Fluorescence-Based Assays: These are among the most common HTS methods. For a polymerase assay, this could involve a fluorescently labeled nucleotide that is incorporated into a DNA strand, leading to a change in fluorescence.
Luminescence-Based Assays: These assays often rely on an enzymatic reaction that produces light. For example, the depletion of ATP during the polymerase reaction could be coupled to a luciferase-luciferin system.
High-Content Screening (HCS): This image-based approach uses automated microscopy to measure multiple cellular parameters simultaneously. pharmaron.com An HCS assay could be developed to screen for compounds that induce specific morphological changes associated with DNA damage or cell cycle arrest, providing a more detailed phenotypic profile of the active compounds.
HTS Campaign for this compound Analogs
A typical HTS campaign for this compound analogs would involve several stages:
Assay Development and Optimization: The chosen assay is miniaturized (e.g., to a 384- or 1536-well plate format) and optimized for sensitivity, specificity, and robustness.
Primary Screen: A large library of compounds is screened at a single concentration to identify "hits."
Hit Confirmation and Triage: The activity of the initial hits is confirmed in replicate experiments. False positives are eliminated.
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50).
Secondary Assays: Active compounds are further characterized in a panel of secondary assays to confirm their mechanism of action, assess their selectivity, and evaluate their effects in cell-based models.
The development of HTS for inhibitors of enzymes involved in DNA repair, such as PARP, provides a relevant framework. nih.govnih.gov These efforts have successfully identified potent and selective inhibitors, demonstrating the feasibility of HTS for this class of targets.
Pre Clinical Research Models and Methodologies
Utilization of In Vitro Cell Culture Systems for Mechanistic Studies
In vitro cell culture systems are fundamental tools for the initial characterization of a compound's biological effects at the cellular and molecular level. For 9-Xylosyladenine, these systems have been instrumental in identifying its potential as an antiviral and cytostatic agent.
Early investigations into the antiviral properties of this compound utilized Vero cells, a continuous cell line derived from the kidney of an African green monkey, to study its effects on herpes simplex virus (HSV). These studies demonstrated that this compound exhibits an antiherpetic effect, inhibiting the replication of defective HSV type 1 in cell culture. The mechanism of action for many nucleoside analogs involves the inhibition of viral DNA or RNA synthesis. nih.govpatsnap.comacs.org For instance, the related compound 9-beta-D-arabinofuranosyladenine has been shown to inhibit herpesvirus DNA synthesis. nih.gov
Further mechanistic studies have revealed that the triphosphate form of this compound, xylo-ATP, acts as a potent inhibitor of DNA-dependent RNA polymerases I and II. nih.gov In studies using purified enzymes from cherry salmon liver nuclei, xylo-ATP demonstrated competitive inhibition with respect to ATP, with Ki values of 14 µM for polymerase I and 5 µM for polymerase II. nih.gov This suggests that this compound, once intracellularly converted to its triphosphate active form, can interfere with the transcription of cellular and potentially viral genetic material. nih.govnih.gov
The inhibitory activity of nucleoside analogs is often dependent on their phosphorylation by cellular or viral kinases. patsnap.com The resulting nucleotide analog can then compete with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids. patsnap.compatsnap.com The selectivity of these compounds often relies on a higher affinity of viral polymerases for the analog compared to host cell polymerases. nih.gov
Below is a table summarizing the in vitro inhibitory activity of this compound triphosphate (xylo-ATP) on RNA polymerases.
| Enzyme | Source Organism | Substrate | Inhibition Type | Ki (µM) |
| DNA-dependent RNA Pol I | Cherry Salmon (liver) | ATP | Competitive | 14 |
| DNA-dependent RNA Pol II | Cherry Salmon (liver) | ATP | Competitive | 5 |
Application of Non-Human In Vivo Animal Models for Efficacy and Pharmacodynamic Assessments
While in vitro studies provide valuable mechanistic insights, non-human in vivo animal models are essential for evaluating the efficacy and pharmacodynamic properties of a drug candidate in a whole-organism context. xtalks.com For antiviral agents like this compound, animal models of viral infection are crucial for determining if the in vitro activity translates to a therapeutic effect in a living system. mdpi.com
Commonly used small animal models for studying herpes simplex virus infections include mice, guinea pigs, and rabbits. nih.gov These models can be used to assess the efficacy of antiviral compounds against various manifestations of HSV infection, including genital herpes, and to study recurrent disease. nih.gov Although specific in vivo efficacy and pharmacodynamic data for this compound are not extensively reported in publicly available literature, the established models for related nucleoside analogs provide a framework for how such studies would be conducted. xtalks.com
For example, in a murine model of genital HSV infection, the efficacy of a potential antiviral is typically evaluated by monitoring clinical severity scores, viral shedding, and survival rates in treated versus untreated animals. nih.gov Pharmacodynamic assessments would involve measuring the concentration of the drug in plasma and tissues over time and correlating these concentrations with the observed antiviral effect. nih.gov Key pharmacodynamic parameters for antiviral nucleoside analogs often include the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC). acs.org
The selection of an appropriate animal model is critical and depends on the specific virus and disease being studied. mdpi.com For instance, the guinea pig model is frequently used for studying recurrent HSV infections, a key clinical challenge. nih.gov
The table below illustrates the types of data that would be collected in a hypothetical in vivo efficacy study of this compound in a murine model of HSV infection.
| Animal Model | Virus Strain | Key Efficacy Endpoints | Pharmacodynamic Parameters Measured |
| Mouse | HSV-1 or HSV-2 | - Survival Rate- Clinical Score- Viral Titer in Tissues | - Plasma Concentration of this compound- Tissue Distribution- AUC/MIC Ratio |
Methodological Considerations for Evaluating Biological Responses in Pre-clinical Settings
The evaluation of biological responses to a compound like this compound in a pre-clinical setting requires robust and well-defined methodologies to ensure the reliability and translatability of the findings. nih.gov
In vitro, the antiviral activity is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%. kazanmedjournal.ru This is often assessed through plaque reduction assays, yield reduction assays, or by measuring the inhibition of viral-induced cytopathic effect (CPE). nih.govkazanmedjournal.ru Concurrently, the cytotoxicity of the compound on the host cells is determined by measuring the 50% cytotoxic concentration (CC50). The therapeutic index (TI), calculated as the ratio of CC50 to IC50, provides an initial measure of the drug's selectivity. kazanmedjournal.ru
For mechanistic studies, a variety of biochemical and cell-based assays are employed. To investigate the inhibition of viral polymerases, enzyme inhibition assays are conducted using purified enzymes and radiolabeled or fluorescently labeled nucleotides. nih.gov The mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are determined through kinetic studies. nih.gov
In vivo, the assessment of biological response involves monitoring a range of parameters. Efficacy is often determined by measuring the reduction in viral load in target tissues, improvement in clinical signs of disease, and increased survival rates. nih.gov Pharmacodynamic studies aim to establish a relationship between the drug exposure (pharmacokinetics) and the observed therapeutic effect. nih.gov This involves collecting biological samples (e.g., blood, tissues) at various time points to measure drug concentrations and correlating these with the antiviral response. nih.gov
Ethical Frameworks and Regulatory Compliance in Pre-clinical Research
All pre-clinical research involving animal models must adhere to strict ethical frameworks and regulatory guidelines to ensure the humane treatment of animals and the scientific validity of the research. nih.govnih.gov The core principles guiding the ethical use of animals in research are often summarized as the "3Rs":
Replacement: Using non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
Refinement: Modifying procedures to minimize pain, suffering, and distress. nih.gov
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that pre-clinical safety studies be conducted in compliance with Good Laboratory Practice (GLP) regulations. nih.gov These regulations ensure the quality and integrity of the data generated.
For nucleoside analogs like this compound, specific ethical considerations include the potential for off-target effects and toxicity, as these compounds can interfere with host cell DNA and RNA synthesis. nih.gov Therefore, pre-clinical studies must be carefully designed to assess potential toxicities, including effects on rapidly dividing cells and mitochondrial function. patsnap.com
The ethical review of pre-clinical research protocols by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee is a mandatory step before any animal studies can commence. nih.gov These committees evaluate the scientific rationale for the study, the appropriateness of the animal model and the procedures to be used, and the measures taken to minimize animal suffering. nih.gov The lack of rigorous design and reporting in preclinical studies can raise significant ethical concerns, as it may lead to the unnecessary use of animals and the initiation of clinical trials based on weak evidence. mdpi.com
Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Biological Targets and Pathways
While the primary mechanism of 9-Xylosyladenine is understood to be the competitive inhibition of glycosaminoglycan (GAG) chain initiation, the full spectrum of its biological interactions remains an open area of investigation. Future research will likely focus on identifying novel protein targets and delineating the downstream consequences of its activity.
A primary research target is the family of xylosyltransferases (XYLT1 and XYLT2), the enzymes that catalyze the initial transfer of xylose to a core protein, which is the rate-limiting step in the biosynthesis of most proteoglycans. mdpi.com Recent studies on other xylose analogs, such as 2-Az-Xyl, have confirmed direct inhibition of XYLT2 activity, leading to reduced GAG levels. A critical future direction will be to confirm and quantify the direct inhibitory effect of this compound on both XYLT1 and XYLT2. This could involve detailed enzymatic assays using purified enzymes and specific substrates to determine inhibitory constants (Kᵢ) and the mode of inhibition.
Beyond direct inhibition of GAG synthesis, the structural similarity of this compound to adenosine (B11128) suggests that it may interact with other adenosine-binding proteins. Nucleoside analogs are well-known for their ability to interfere with nucleic acid synthesis. numberanalytics.com For instance, the related compound 9-beta-D-arabinofuranosyladenine (ara-A) is known to selectively inhibit DNA synthesis. It is conceivable that this compound or its metabolites could have secondary effects on DNA and RNA polymerases or other enzymes involved in nucleotide metabolism. nih.gov Investigating these potential off-target effects is crucial for a complete understanding of its cellular impact.
| Potential Target Class | Specific Enzymes/Pathways of Interest | Rationale for Investigation |
| Glycosyltransferases | Xylosyltransferase 1 (XYLT1), Xylosyltransferase 2 (XYLT2) | As a xylose analog, this compound is a prime candidate for inhibiting the initial, rate-limiting step of GAG biosynthesis. |
| Nucleic Acid Polymerases | DNA Polymerases, RNA Polymerases | Structural similarity to adenosine suggests potential interference with enzymes that utilize adenosine triphosphate (ATP) or deoxyadenosine (B7792050) triphosphate (dATP). |
| Kinases | Adenosine-dependent kinases | Many kinases have binding sites for ATP; the adenine (B156593) base of this compound could allow it to act as a competitive inhibitor. |
| Purine (B94841) Metabolism | Adenosine deaminase, Purine nucleoside phosphorylase | Enzymes involved in purine salvage pathways could potentially recognize and metabolize this compound, affecting cellular nucleotide pools. |
Development of Advanced this compound Derivatives for Targeted Applications
The modification of the parent this compound structure presents a promising avenue for creating derivatives with enhanced potency, selectivity, and novel functionalities. Medicinal chemistry approaches can be employed to fine-tune the molecule's properties for specific research or therapeutic applications.
Future research will likely explore the synthesis of derivatives with modifications at the xylose sugar, the adenine base, or by attaching functional groups. numberanalytics.com For example, studies on other xylosides have shown that introducing hydrophobic moieties can create effective inhibitors of GAG biosynthesis. nii.ac.jp The synthesis of derivatives, such as those with fluoro-substitutions or created via click chemistry to add triazole rings, could lead to compounds with improved cell permeability or target-binding affinity. nii.ac.jp
The development of derivatives is not limited to enhancing inhibitory activity. Chemical modifications can also be used to create tools for biological studies. Attaching a fluorescent tag or a biotin (B1667282) handle to this compound could transform it into a probe for visualizing its uptake and localization within cells or for identifying its binding partners through affinity purification-mass spectrometry. The design of such derivatives is a key step toward using this compound in more advanced cell biology applications.
| Derivative Type | Potential Modification | Desired Outcome |
| Potency-Enhanced Inhibitors | Introduction of hydrophobic groups; Halogenation (e.g., fluorination) of the xylose ring. nii.ac.jp | Increased binding affinity for xylosyltransferases; Improved cell membrane permeability. |
| Selective Inhibitors | Modifications to the adenine base to reduce interaction with non-target purine-binding proteins. | Minimized off-target effects; A more precise tool for studying GAG function. |
| Prodrugs | Acylation of hydroxyl groups on the xylose moiety. | Enhanced bioavailability and cellular uptake, with subsequent cleavage by intracellular esterases to release the active compound. |
| Biochemical Probes | Attachment of fluorescent dyes, biotin, or photo-crosslinking groups. nih.gov | Enable visualization of cellular distribution, identification of binding partners, and covalent capture of target enzymes. |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Systemic Effects
To move beyond a single-target perspective, future research on this compound will need to incorporate systems-level analyses. Omics technologies, such as proteomics and metabolomics, offer powerful tools to capture the global cellular response to treatment with this compound. chemrxiv.org
Proteomics can provide a snapshot of the entire protein landscape within a cell or tissue following exposure to this compound. This approach can identify changes in the expression levels of thousands of proteins simultaneously. For example, a quantitative proteomic study could reveal compensatory upregulation of certain enzymes in response to GAG inhibition or identify unexpected changes in pathways unrelated to proteoglycan synthesis. mdpi.com This could uncover novel mechanisms of action and biomarkers of the compound's activity.
Metabolomics , the large-scale study of small molecules or metabolites, can reveal dynamic changes in cellular biochemistry. nih.govmdpi.com By profiling the metabolome of cells treated with this compound, researchers can observe shifts in metabolic pathways, such as central carbon metabolism, nucleotide pools, and amino acid homeostasis. nih.govmetasysx.com This can provide crucial information on how cells adapt to the inhibition of GAG synthesis and may reveal metabolic vulnerabilities that could be exploited in combination with this compound.
The integration of these omics datasets can provide a comprehensive, multi-layered understanding of the systemic biological effects of this compound, painting a more complete picture than targeted assays alone. mdpi.com
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
In silico approaches are becoming indispensable in modern chemical biology and drug discovery, and they represent a significant future direction for this compound research. Computational chemistry and molecular dynamics (MD) simulations can provide atomic-level insights into how this compound interacts with its biological targets, guiding the design of more effective derivatives.
Molecular docking studies can be used to predict the binding pose of this compound within the active site of enzymes like xylosyltransferases. These models can highlight key hydrogen bonds, hydrophobic interactions, and steric clashes, providing a rational basis for designing new derivatives with improved affinity. For example, if a model shows an unoccupied pocket in the enzyme's active site, a derivative can be designed to fill that space, potentially increasing binding strength.
Molecular dynamics simulations can extend these static models by simulating the movement of the protein and ligand over time. youtube.comyoutube.comyoutube.com An MD simulation can reveal the stability of the this compound-enzyme complex, the conformational changes induced upon binding, and the role of water molecules in the binding interface. chemrxiv.org These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular recognition, which is critical for developing next-generation inhibitors.
Exploration of this compound as a Biochemical Probe for Fundamental Biological Processes
Beyond its role as a simple inhibitor, this compound and its future derivatives have immense potential as biochemical probes to investigate fundamental biological questions. nih.gov The ability to selectively turn off GAG synthesis in a controlled manner allows researchers to dissect the specific roles of proteoglycans in various cellular processes.
By creating derivatives with fluorescent tags, researchers can develop probes for high-throughput screening (HTS) assays. nih.gov For instance, a fluorescent this compound analog that changes its emission upon binding to xylosyltransferase could be used to screen large chemical libraries for new inhibitors of the enzyme. nih.gov
Furthermore, using this compound as a tool compound can help elucidate the function of proteoglycans in complex biological systems. For example, treating cell cultures with this compound can help determine the importance of GAGs in cell adhesion, migration, signaling pathway activation, and host-pathogen interactions. Modified versions of the molecule, such as those that can be "clicked" to reporter tags after metabolic incorporation, could help track the fate of GAG-initiating molecules within the cell. nii.ac.jp The development of such chemical tools will be instrumental in advancing our understanding of proteoglycan biology. cancer.govpatentcut.com
Q & A
Q. What criteria determine whether to include contradictory findings in a review of this compound research?
- Guidelines :
- Source Evaluation : Assess study rigor (e.g., controls, sample size) and conflicts of interest.
- Thematic Synthesis : Group contradictions by experimental variables (e.g., assay type) and propose mechanistic hypotheses .
- Transparency : Clearly flag unresolved controversies in the conclusion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
